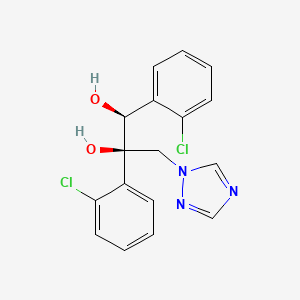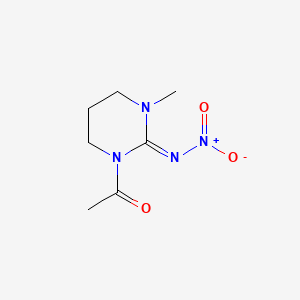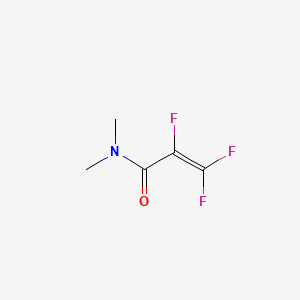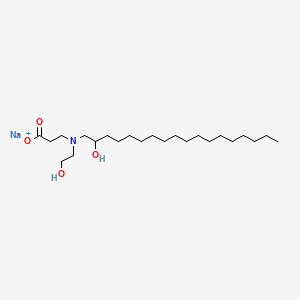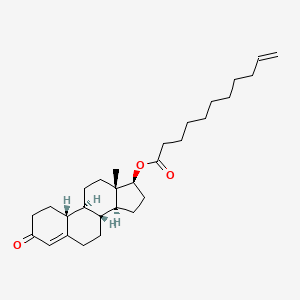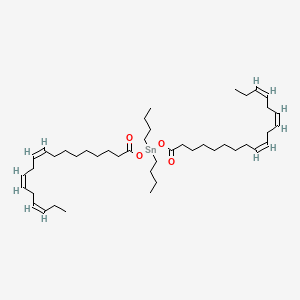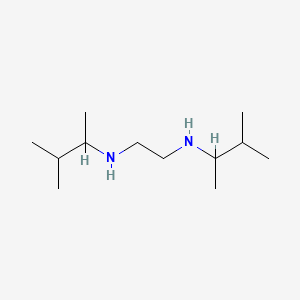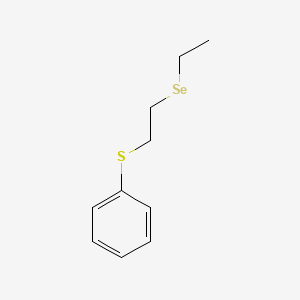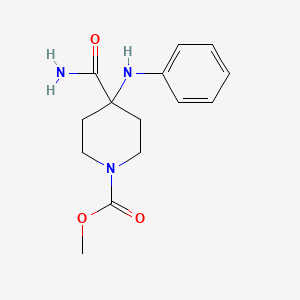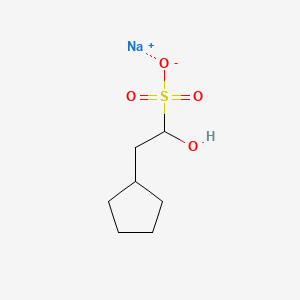
Sodium alpha-hydroxycyclopentaneethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium alpha-hydroxycyclopentaneethanesulphonate is an organosulfur compound with the molecular formula C7H13NaO4S. It is known for its unique chemical structure, which includes a cyclopentane ring and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-hydroxycyclopentaneethanesulphonate typically involves the reaction of cyclopentanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium alpha-hydroxycyclopentaneethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Sodium alpha-hydroxycyclopentaneethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium alpha-hydroxycyclopentaneethanesulphonate involves its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Sodium methanesulfonate: Similar in structure but lacks the cyclopentane ring.
Sodium ethanesulfonate: Similar but with a simpler alkyl chain.
Sodium benzenesulfonate: Contains an aromatic ring instead of a cyclopentane ring.
Uniqueness: Sodium alpha-hydroxycyclopentaneethanesulphonate is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in certain chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
84803-66-7 |
|---|---|
Formule moléculaire |
C7H13NaO4S |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
sodium;2-cyclopentyl-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)5-6-3-1-2-4-6;/h6-8H,1-5H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
VROUKTPNBGNVRO-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)CC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


